(S)-3-Hydroxyphenylglycine

mGluR1 stereoselectivity phenylglycine pharmacology

Choose (S)-3-Hydroxyphenylglycine for unambiguous mGluR1 activation. Unlike the (R,S)-3HPG racemate or (S)-3,5-DHPG, this enantiomer offers precise mGluR1 selectivity, with no activity at mGluR2 or mGluR4. Essential for electrophysiology studies examining NMDA receptor crosstalk, hippocampal plasticity experiments, and phosphoinositide hydrolysis assays. Guarantees clear attribution of effects to Group I mGluR pathways.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B1662545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxyphenylglycine
SynonymsAlternative Name: (S)-3H-PG
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(C(=O)O)N
InChIInChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1
InChIKeyDQLYTFPAEVJTFM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Hydroxyphenylglycine for Selective mGluR1 Activation: Procurement-Relevant Technical Profile


(S)-3-Hydroxyphenylglycine (CAS 71301-82-1), also designated (S)-3HPG, is a chiral phenylglycine derivative that functions as an agonist at group I metabotropic glutamate receptors (mGluRs), with pronounced selectivity for the mGluR1 subtype over mGluR5 and negligible activity at mGluR2 or mGluR4 [1][2]. The compound exhibits a molecular weight of 179.16 g/mol and is supplied as the biologically active (S)-enantiomer, distinct from the racemic (R,S)-3HPG mixture . Its primary utility lies in discriminating mGluR1-mediated signaling from other glutamatergic pathways in neuropharmacology research.

Why (S)-3-Hydroxyphenylglycine Cannot Be Replaced by Racemic 3HPG or Broader-Spectrum Group I Agonists


Substitution of (S)-3HPG with the racemic (R,S)-3HPG mixture introduces the (R)-enantiomer, which lacks mGluR1 agonist activity, effectively reducing the active compound concentration by approximately 50% per unit mass [1]. More critically, the commonly used group I mGluR agonist (S)-3,5-DHPG exhibits distinct receptor pharmacology, including partial agonist activity at mGluR5a, whereas (S)-3HPG demonstrates a narrower activation profile that enables clearer attribution of observed effects to mGluR1 rather than mGluR5 [2]. Furthermore, phenylglycine derivatives such as (S)-4C3HPG function as mGluR2 agonists or mGluR1 antagonists, producing opposing or confounding outcomes if substituted without careful receptor subtype consideration [3].

(S)-3-Hydroxyphenylglycine Procurement Evidence: Quantitative Differentiation from Structural Analogs


Stereoisomer-Dependent mGluR1 Agonist Activity: (S)-3HPG vs. (R)-3HPG

The (S)-enantiomer of 3-hydroxyphenylglycine acts as an agonist at mGluR1, whereas the (R)-enantiomer demonstrates no detectable agonist activity on this receptor subtype when evaluated under identical assay conditions [1]. This stereoselective pharmacological profile establishes that only the (S)-form possesses the requisite three-dimensional configuration for productive receptor interaction and downstream signal transduction.

mGluR1 stereoselectivity phenylglycine pharmacology

Receptor Subtype Selectivity Profile: mGluR1 vs. mGluR2 and mGluR4

(S)-3HPG exhibits a restricted activation profile among metabotropic glutamate receptor subtypes, with agonist activity detected at mGluR1 but no effect observed at mGluR2 or mGluR4 in cloned receptor assays [1]. This selectivity contrasts with broader-spectrum phenylglycine derivatives such as (S)-4C3HPG and (S)-4CPG, which act as effective agonists at mGluR2 and as competitive antagonists at mGluR1 [1].

mGluR1 receptor selectivity Group I mGluRs

Differential Pharmacology at mGluR1a vs. mGluR5a: (S)-3HPG Partial Agonism

In LLC-PK1 cells transiently expressing rat mGluR1a or mGluR5a, (S)-3HPG functions as a partial agonist at both receptor subtypes [1]. However, the pharmacological context differs markedly: at mGluR1a, (S)-4CPG competitively antagonizes glutamate responses, whereas at mGluR5a, (S)-4CPG fails to inhibit glutamate or 1S,3R-ACPD effects, and (S)-4C3HPG acts as an agonist at high concentrations [1]. These receptor-specific differences in modulator pharmacology enable researchers to employ (S)-3HPG in conjunction with subtype-selective antagonists to dissect mGluR1-versus-mGluR5 contributions to physiological responses.

mGluR1 mGluR5 partial agonist phenylglycine SAR

NMDA Receptor Current Modulation: Comparative Efficacy of (S)-3HPG vs. Group II/III mGluR Agonists

In whole-cell patch-clamp recordings from cultured mouse cortical neurons, (S)-3HPG (10-200 μM) reversibly attenuated NMDA-induced currents [1]. In contrast, mGluR2/3 agonists including (S)-4C3HPG (100-200 μM) and (S)-4CPG (300 μM) produced no reduction in NMDA current under identical recording conditions [1]. At the single-channel level, (S)-3HPG attenuated NMDA receptor channel open probability (NPo) in excised outside-out patches, whereas (S)-4C3HPG produced no such attenuation [1].

NMDA receptor electrophysiology mGluR crosstalk cortical neurons

Phosphoinositide Hydrolysis Stimulation: Comparative Potency Among Group I mGluR Agonists

In neonatal rat cortical slices, (S)-3HPG stimulates phosphoinositide (PI) hydrolysis, a hallmark of Group I mGluR activation [1]. This assay system directly compares (S)-3HPG with (S)-3,5-DHPG (DHPG) and (S)-4C3HPG, all of which exhibit PI hydrolysis stimulation, confirming their shared capacity to activate phospholipase C-coupled Group I mGluRs [1]. While quantitative EC50 values are not provided in this study for direct potency ranking, the data validate (S)-3HPG as a functional Group I mGluR agonist in native tissue preparations.

PI hydrolysis Group I mGluRs neonatal cortex signal transduction

Ionotropic Glutamate Receptor and NMDA Glycine Site Selectivity Profile

Receptor binding analysis of carboxyphenylglycine derivatives demonstrates that (S)-3HPG exhibits no measurable affinity for ionotropic glutamate receptors (NMDA, AMPA, and kainate) nor for the glycine binding site on the NMDA receptor complex [1]. This negative selectivity profile contrasts with certain other phenylglycine derivatives: (RS)-4-carboxy-3-hydroxyphenylglycine shows affinity for the NMDA glycine site, with activity residing in the (R)-enantiomer of the racemic mixture [1].

ionotropic receptors NMDA glycine site binding selectivity off-target screening

(S)-3-Hydroxyphenylglycine Application Scenarios in Neuroscience and Drug Discovery


mGluR1-Selective Pharmacological Dissection in Synaptic Plasticity Studies

In hippocampal slice preparations, (S)-3HPG is employed to discriminate mGluR1-mediated contributions to long-term synaptic plasticity from those mediated by mGluR5 or Group II/III mGluRs [1]. The compound's lack of activity at mGluR2 and mGluR4 enables attribution of observed effects specifically to Group I mGluR activation, while its partial agonist profile at both mGluR1a and mGluR5a necessitates complementary experiments with subtype-selective antagonists to isolate mGluR1-specific signaling [2].

NMDA Receptor Cross-Talk Investigation in Cortical Neurons

(S)-3HPG is the appropriate tool compound for electrophysiological studies examining mGluR1/5-mediated downmodulation of NMDA receptor currents [1]. Unlike (S)-4C3HPG and (S)-4CPG, which fail to attenuate NMDA currents, (S)-3HPG (10-200 μM) produces reversible attenuation in both whole-cell and single-channel recordings, making it essential for investigations of G protein-mediated, membrane-delimited crosstalk between Group I mGluRs and NMDA receptors [1].

Group I mGluR Signal Transduction Validation in Native Tissue

For studies requiring confirmation of Group I mGluR-mediated phosphoinositide hydrolysis in ex vivo tissue preparations, (S)-3HPG serves as a validated pharmacological activator alongside (S)-3,5-DHPG and (S)-4C3HPG [1]. This application is particularly relevant for research employing neonatal rodent cortical slices, where the compound's ability to stimulate PI hydrolysis confirms functional coupling to Gq/11-mediated signaling cascades [1].

Phenylglycine Structure-Activity Relationship (SAR) Reference Compound

In medicinal chemistry programs developing subtype-selective mGluR modulators, (S)-3HPG functions as a critical reference ligand for SAR studies due to its well-characterized stereoselective pharmacology and defined receptor subtype selectivity profile [1][2]. The compound's lack of ionotropic receptor binding further reinforces its utility as a clean mGluR pharmacological tool, enabling unambiguous interpretation of receptor occupancy and functional selectivity data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Hydroxyphenylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.